1-(4-Methylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC14942595
Molecular Formula: C24H18N2O3
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18N2O3 |
|---|---|
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | 1-(4-methylphenyl)-2-(6-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C24H18N2O3/c1-14-10-12-16(13-11-14)21-20-22(27)17-7-3-4-8-18(17)29-23(20)24(28)26(21)19-9-5-6-15(2)25-19/h3-13,21H,1-2H3 |
| Standard InChI Key | JTDZXPJRLNUISW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC(=N4)C)OC5=CC=CC=C5C3=O |
Introduction
The compound 1-(4-Methylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule featuring a chromeno-pyrrole framework, which is characteristic of its structural uniqueness and potential biological activities. This compound is part of a broader class of dihydrochromeno[2,3-c]pyrrole-3,9-diones, which have been studied for their diverse pharmacological properties.
Structural Features
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Molecular Formula: The molecular formula of this compound is not explicitly provided in the available literature, but it can be inferred from its structural components. Typically, compounds in this class have a molecular weight around 300-350 g/mol due to their complex heterocyclic structure.
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Functional Groups: The compound includes a dihydrochromene moiety fused with a pyrrole ring, along with methyl and phenyl substituents. These functional groups contribute to its chemical properties and biological activities.
Synthesis
The synthesis of 1-(4-Methylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction process. This process may include the interaction of methyl o-hydroxybenzoylpyruvate, aryl aldehydes, and primary amines under controlled conditions to form the desired chromeno-pyrrole framework .
Synthesis Steps:
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Preparation of Starting Materials: The synthesis begins with the preparation of necessary starting materials, such as aryl aldehydes and primary amines.
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Multicomponent Reaction: A mixture of these starting materials is then combined with methyl o-hydroxybenzoylpyruvate in a solvent like ethanol. The reaction is typically heated and monitored by TLC until completion.
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Purification: The resulting product is purified through crystallization or chromatography to obtain the desired compound.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 7-Methylchromone | Chromone backbone | Antimicrobial |
| 4-Methylphenylpyrrole | Pyrrole ring | Anticancer |
| Pyridine derivatives | Pyridine core | Antiviral |
| 1-(4-Methylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | Chromeno-pyrrole framework with methyl and phenyl substituents | Potential for diverse biological activities |
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